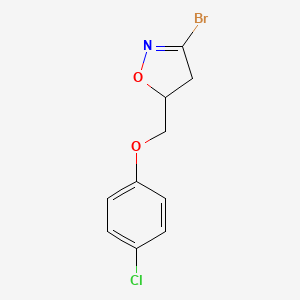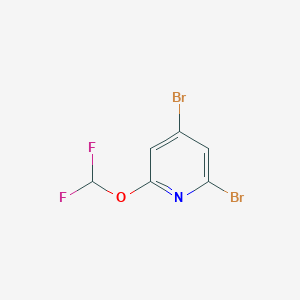
3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)anilina es un compuesto orgánico que presenta un grupo trifluorometil unido a un anillo fenilo, que a su vez está conectado a un anillo oxadiazol y un grupo anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)anilina normalmente implica varios pasos. Un método común incluye los siguientes pasos:
Formación del Anillo Oxadiazol: El anillo oxadiazol se puede sintetizar haciendo reaccionar una hidrazida con un nitrilo en presencia de un agente oxidante.
Introducción del Grupo Trifluorometil: El grupo trifluorometil se puede introducir mediante una reacción de trifluorometilación, a menudo utilizando reactivos como yoduro de trifluorometil o sulfona de trifluorometil.
Acoplamiento con Anilina: El paso final consiste en acoplar el derivado de oxadiazol con un derivado de anilina en condiciones adecuadas, como el uso de una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto pueden incluir la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y el desarrollo de catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otros grupos funcionales.
Sustitución: El grupo anilina puede participar en reacciones de sustitución, como la halogenación o la nitración.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos (cloro, bromo), agentes nitrantes (ácido nítrico).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo de anilina.
Aplicaciones Científicas De Investigación
3-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como posible candidato a fármaco debido a su estructura única y grupos funcionales.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)anilina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo trifluorometil puede mejorar la lipofilia del compuesto, mejorando su capacidad para atravesar las membranas celulares y alcanzar los objetivos intracelulares .
Comparación Con Compuestos Similares
Compuestos Similares
3-(Trifluorometil)anilina: Comparte los grupos trifluorometil y anilina, pero carece del anillo oxadiazol.
2-Metil-3-(trifluorometil)anilina: Estructura similar, pero con un grupo metil en lugar del anillo oxadiazol.
Derivados Fenilo Trifluorometilados: Diversos compuestos con grupos trifluorometil unidos a anillos fenilo.
Singularidad
3-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)anilina es única debido a la presencia del anillo oxadiazol, que puede impartir propiedades químicas y biológicas distintas. Este sistema cíclico puede mejorar la estabilidad y la reactividad del compuesto, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H10F3N3O |
|---|---|
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)12-7-2-1-6-11(12)13-20-14(22-21-13)9-4-3-5-10(19)8-9/h1-8H,19H2 |
Clave InChI |
GBKXQDVHKPKXKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-N-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-amine](/img/structure/B11783023.png)

![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)





![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)





